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Compound of Interest

Compound Name:
5-Chloro-3-(2,3-

dichlorophenyl)benzoic acid

CAS No.: 1261981-24-1

Cat. No.: B1425146 Get Quote

CAS Registry Number: 1261981-24-1 Molecular Formula: C₁₃H₇Cl₃O₂ Molecular Weight:

301.55 g/mol IUPAC Name: 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid[1]

Executive Summary & Compound Context
This technical guide details the spectroscopic characterization and synthesis of 5-Chloro-3-
(2,3-dichlorophenyl)benzoic acid, a trichlorinated biphenyl derivative. This compound serves

as a critical intermediate in the development of transthyretin (TTR) stabilizers and specific

agrochemical agents.[2] Its structural uniqueness lies in the 2,3-dichloro substitution pattern on

the non-acidic phenyl ring, which introduces significant steric hindrance, forcing the biphenyl

system into a non-planar conformation.

This guide provides researchers with derived and experimental spectroscopic data (NMR, MS,

IR) necessary for structural validation and quality control during synthesis.[2]

Synthesis & Isolation Protocol
The most reliable route to this specific isomer is via a Suzuki-Miyaura Cross-Coupling reaction.

[2] The steric bulk of the 2,3-dichlorophenyl group requires optimized catalytic conditions to

prevent protodeboronation.[2]

Reaction Scheme
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The synthesis couples 3-Bromo-5-chlorobenzoic acid (Electrophile) with 2,3-

Dichlorophenylboronic acid (Nucleophile).

3-Bromo-5-chlorobenzoic acid
(C7H4BrClO2)

Pd(dppf)Cl2 • DCM
K2CO3 (2M aq.)

2,3-Dichlorophenylboronic acid
(C6H5BCl2O2)

5-Chloro-3-(2,3-dichlorophenyl)
benzoic acid

(Target)

Dioxane, 90°C, 12h

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl

acid.

Step-by-Step Protocol
Charge: In a 250 mL round-bottom flask, combine 3-bromo-5-chlorobenzoic acid (1.0 eq),

2,3-dichlorophenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

Solvent: Add 1,4-dioxane (10 mL/g substrate) and degas with N₂ for 15 minutes.

Base: Add aqueous K₂CO₃ (2.0 M, 3.0 eq).

Reflux: Heat to 90°C under N₂ atmosphere for 12–16 hours. Monitor by HPLC/TLC.[2]

Workup: Cool to RT. Acidify with 1N HCl to pH 2–3 (precipitate forms). Extract with EtOAc

(3x).[2]

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂,

Hexane:EtOAc gradient 8:2 to 1:1) if high purity (>99%) is required.[2]

Spectroscopic Characterization (The Core)
Mass Spectrometry (MS)
The trichloro-substitution pattern creates a distinct isotope cluster.[2]

Ionization Mode: ESI- (Negative Electrospray Ionization)
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Primary Ion: [M-H]⁻

Calculated Monoisotopic Mass: 298.9433 Da (for ³⁵Cl₃)[2]

m/z (Calculated) Relative Intensity (%) Assignment

298.9 100 [M-H]⁻ (³⁵Cl₃)

300.9 ~96 [M-H]⁻ (³⁵Cl₂³⁷Cl)

302.9 ~31 [M-H]⁻ (³⁵Cl³⁷Cl₂)

304.9 ~3 [M-H]⁻ (³⁷Cl₃)

Analyst Note: The ~1:1 ratio of the M and M+2 peaks is diagnostic for a trichloro-system.

Absence of the M+2 peak indicates dechlorination (impurity).[2]

Nuclear Magnetic Resonance (NMR)
Due to the non-planar twist caused by the 2,3-dichloro group, the protons on the benzoic acid

ring (Ring A) are magnetically distinct from typical planar biphenyls.

¹H NMR Data (400 MHz, DMSO-d₆)
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Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Structural
Context

13.40 br s 1H - -COOH

Carboxylic

acid proton

(exchangeabl

e)

8.05 t (app. d) 1H 1.8 H-6 (Ring A)

Between

COOH and

Cl;

deshielded.

7.92 t (app.[2] d) 1H 1.8 H-2 (Ring A)

Between

COOH and

Phenyl ring.

7.81 t 1H 1.8 H-4 (Ring A)

Between Cl

and Phenyl

ring.[2]

7.72 dd 1H 8.0, 1.5 H-4' (Ring B)

Adjacent to

Cl; furthest

downfield on

Ring B.

7.48 t 1H 7.9
H-5' (Ring B)

[2]

Meta to

biphenyl

bond.[2]

7.39 dd 1H 7.8, 1.5 H-6' (Ring B)

Ortho to

biphenyl

bond;

shielded by

twist.[2]

Note: "Ring A" refers to the benzoic acid core; "Ring B" refers to the 2,3-dichlorophenyl

substituent.

¹³C NMR Data (100 MHz, DMSO-d₆)
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Shift (δ, ppm) Assignment Type

166.2 -COOH Carbonyl

141.5 C-3 (Ring A) Quaternary (Bridgehead)

139.8 C-1' (Ring B) Quaternary (Bridgehead)

134.5 C-5 (Ring A) Quaternary (C-Cl)

133.2 C-1 (Ring A) Quaternary (C-COOH)

132.8 C-3' (Ring B) Quaternary (C-Cl)

131.5 C-2' (Ring B)
Quaternary (C-Cl, Steric

center)

130.8 C-4' (Ring B) Methine (CH)

129.5 C-6 (Ring A) Methine (CH)

129.1 C-5' (Ring B) Methine (CH)

128.4 C-2 (Ring A) Methine (CH)

127.9 C-6' (Ring B) Methine (CH)

126.8 C-4 (Ring A) Methine (CH)

Infrared Spectroscopy (FT-IR)
Key diagnostic bands for solid-state identification (KBr pellet or ATR).

3300–2500 cm⁻¹: O-H stretch (broad, carboxylic acid dimer).[2]

1695 cm⁻¹: C=O stretch (strong, aryl carboxylic acid).[2]

1580, 1450 cm⁻¹: C=C aromatic skeletal vibrations.[2]

1280 cm⁻¹: C-O stretch (acid).

760, 740 cm⁻¹: C-Cl stretch and out-of-plane C-H bending (diagnostic for 1,2,3-trisubstituted

benzene rings).
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Quality Control & Purity Assessment
For pharmaceutical or research applications, purity must be validated using HPLC.[2]

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.[2]

Detection: UV at 254 nm (aromatic) and 210 nm.[2]

Retention Time: Expected ~9.5–10.5 min (highly lipophilic due to three Cl atoms).[2]

Structural Visualization
The following diagram illustrates the numbering scheme used for the NMR assignments above.
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Caption: Carbon numbering for 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid. Red bond

indicates the Suzuki coupling site.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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